![molecular formula C13H12FNO4S2 B2502097 2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094349-09-2](/img/structure/B2502097.png)
2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride
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Overview
Description
2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C13H12FNO4S2. This compound is known for its unique chemical structure, which includes both sulfonyl and sulfamoyl functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves the reaction of benzene-1-sulfonyl fluoride with methyl(phenyl)sulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acid and fluoride ion.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Sulfonic Acids: Resulting from oxidation.
Sulfides: Produced via reduction.
Scientific Research Applications
2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonic acid derivatives.
Biology: Acts as an inhibitor of serine proteases, making it useful in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of serine proteases. The sulfonyl fluoride group reacts with the active site serine residue of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This mechanism is crucial for studying enzyme function and developing enzyme inhibitors as therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with a similar mechanism of action.
4-(Trifluoromethyl)benzenesulfonyl chloride: Used in organic synthesis for similar applications but differs in its reactivity and functional groups.
Uniqueness
2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to the presence of both sulfonyl and sulfamoyl groups, which provide distinct reactivity and versatility in chemical reactions. Its dual functional groups make it a valuable reagent in various synthetic and research applications.
Properties
IUPAC Name |
2-[methyl(phenyl)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4S2/c1-15(11-7-3-2-4-8-11)21(18,19)13-10-6-5-9-12(13)20(14,16)17/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADLUDDUTOIEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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